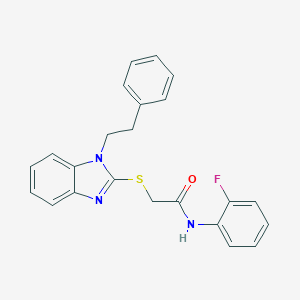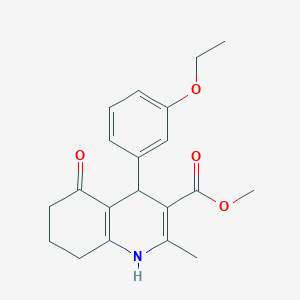![molecular formula C12H11N5O3 B394943 4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394943.png)
4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is an organic compound characterized by its complex structure, which includes two oxadiazole rings and a methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves multiple steps. One common synthetic route starts with the preparation of 2-methylphenoxyacetic acid, which is then converted into its corresponding ester. This ester undergoes a series of reactions, including cyclization and amination, to form the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable chemical properties.
4-[(2-Methylphenoxy)methyl]piperidine: A compound with a similar phenoxy group but different overall structure.
Uniqueness
4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11N5O3 |
|---|---|
Peso molecular |
273.25g/mol |
Nombre IUPAC |
4-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H11N5O3/c1-7-4-2-3-5-8(7)18-6-9-14-12(17-19-9)10-11(13)16-20-15-10/h2-5H,6H2,1H3,(H2,13,16) |
Clave InChI |
DWWRPBVHHODXTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=NON=C3N |
SMILES canónico |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=NON=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B394862.png)
![2-mercapto-3-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B394863.png)
![N-[2-(2-isopropylphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B394864.png)
![N-[3-(1,3-benzothiazol-2-yl)benzyl]-N-{2-[(2-chlorobenzyl)oxy]phenyl}amine](/img/structure/B394865.png)

![Butan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B394872.png)

![N-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}acetamide](/img/structure/B394874.png)



![7-(4-chlorophenyl)-1,3-dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B394882.png)
